molecular formula C18H28N2O9 B136081 N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2) CAS No. 126002-18-4

N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2)

Cat. No. B136081
M. Wt: 416.4 g/mol
InChI Key: PLWWFUGIHYPJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMBA and is synthesized using a specific method.

Mechanism Of Action

The mechanism of action of DMBA involves its ability to damage DNA. DMBA is metabolized by the liver to form reactive intermediates, which can bind to DNA and cause mutations. These mutations can lead to the development of cancer.

Biochemical And Physiological Effects

DMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and DNA damage. DMBA has also been shown to affect the expression of various genes involved in cancer development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DMBA in lab experiments is its ability to induce cancer in experimental animals. This makes it a valuable tool for studying the mechanisms of carcinogenesis. However, one of the limitations of using DMBA is its toxicity. DMBA can be toxic to both animals and humans, making it important to handle with care.

Future Directions

There are several future directions for research involving DMBA. One area of research is to study the mechanisms of DMBA-induced carcinogenesis in more detail. Another area of research is to develop new drugs that can target the effects of DMBA on DNA. Additionally, there is a need for further research on the toxicity of DMBA and its potential effects on human health.
Conclusion:
In conclusion, DMBA is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including cancer research. DMBA is synthesized using a specific method and has a mechanism of action that involves its ability to damage DNA. While DMBA has advantages for lab experiments, it also has limitations due to its toxicity. Further research is needed to fully understand the potential applications and limitations of DMBA.

Synthesis Methods

The synthesis of DMBA involves the reaction between 3,4-dimethoxyphenethylamine and 2-(dimethylamino) ethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified using recrystallization. The final product obtained is DMBA ethanedioate (1:2).

Scientific Research Applications

DMBA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMBA is in the field of cancer research. DMBA has been shown to induce cancer in experimental animals, making it a valuable tool for studying the mechanisms of carcinogenesis. DMBA is also used to induce mammary tumors in rats, which can be used to study breast cancer.

properties

CAS RN

126002-18-4

Product Name

N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2)

Molecular Formula

C18H28N2O9

Molecular Weight

416.4 g/mol

IUPAC Name

1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid

InChI

InChI=1S/C14H24N2O.2C2H2O4/c1-12(15-2)11-13-5-7-14(8-6-13)17-10-9-16(3)4;2*3-1(4)2(5)6/h5-8,12,15H,9-11H2,1-4H3;2*(H,3,4)(H,5,6)

InChI Key

PLWWFUGIHYPJCK-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

synonyms

N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedi oate (1:2)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.